6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone -

6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone

Catalog Number: EVT-4547696
CAS Number:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydro-2(1H)-quinolinones are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry and drug discovery. These compounds are characterized by a fused bicyclic structure consisting of a benzene ring and a six-membered nitrogen-containing heterocycle. Derivatives of 3,4-dihydro-2(1H)-quinolinones have shown a wide range of biological activities, including antidepressant, antioxidant, antitumor, and anti-inflammatory properties [, , , , , , , ]. They have been explored as potential therapeutic agents for various diseases.

Synthesis Analysis
  • Condensation reactions: These involve the reaction of an aromatic amine with a β-ketoester or a β-diketone. For example, the reaction of aniline with ethyl acetoacetate can yield 3,4-dihydro-2(1H)-quinolinone [].
  • Cyclization reactions: These involve the intramolecular cyclization of appropriately substituted precursors. One common approach is the Bischler-Napieralski reaction, which utilizes a β-phenethylamine derivative [].
  • Modifications of existing quinolinones: Existing 3,4-dihydro-2(1H)-quinolinone scaffolds can be further modified by introducing various substituents at different positions of the molecule []. This can be achieved through electrophilic aromatic substitution, nucleophilic substitution, or other chemical transformations.
Molecular Structure Analysis
  • Electrophilic aromatic substitution: The aromatic benzene ring can be susceptible to electrophilic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups [].
  • Nucleophilic substitution: The carbonyl group can undergo nucleophilic addition-elimination reactions with nucleophiles such as amines or alcohols. This allows for the modification of the 2-position of the quinolinone ring [].
  • Oxidation and reduction: The saturated carbon atom at position 3 can be oxidized to form a ketone or reduced to form an alcohol [].
  • Ring opening reactions: Under certain conditions, the six-membered heterocycle can undergo ring opening reactions, leading to the formation of linear compounds [].
Mechanism of Action
  • Sigma receptor agonism: Several 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as sigma receptor agonists []. Sigma receptors are a class of proteins involved in various cellular processes, including neurotransmission, modulation of ion channels, and regulation of cell survival.
  • Antioxidant activity: Some 3,4-dihydro-2(1H)-quinolinones exhibit antioxidant properties by scavenging free radicals or inhibiting lipid peroxidation []. This activity may contribute to their potential therapeutic effects in diseases associated with oxidative stress.
  • Inhibition of specific enzymes: Certain derivatives have been shown to inhibit enzymes involved in various pathways, such as phosphodiesterases or kinases [, , ]. These inhibitory effects can modulate cellular signaling and contribute to their pharmacological effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone are expected to depend on its specific molecular structure and substituents. Techniques such as melting point determination, solubility testing, and spectroscopic analysis (e.g., NMR, IR, MS) can be used to characterize its properties [, ].

Applications
  • Medicinal chemistry and drug discovery: The diverse biological activities of these compounds have led to their exploration as potential therapeutic agents for a wide range of diseases, including depression, Alzheimer's disease, cancer, and inflammation [, , , , , , , ].
  • Chemical synthesis: 3,4-Dihydro-2(1H)-quinolinones can serve as valuable building blocks for the synthesis of more complex molecules. Their versatile chemical reactivity allows for various transformations and modifications [, ].
  • Materials science: Some derivatives have been investigated for their potential applications in materials science, such as in the development of luminescent materials or organic semiconductors [].
Future Directions
  • Synthesis and characterization: The synthesis of this specific compound and its comprehensive characterization using spectroscopic and analytical techniques [, ].
  • Biological activity screening: Evaluating the compound's biological activity against a wide range of targets, such as sigma receptors, enzymes, or cell lines, to identify potential therapeutic applications [, , , , , , , ].
  • Mechanism of action investigation: Conducting in-depth studies to elucidate the molecular mechanisms underlying the observed biological activity [, , , , , , , ].

1-[ω-(4-Substituted Phenyl-1-Piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for antidepressant activity with a central nervous system-stimulating activity. The researchers focused on their effects on the sleeping time of halothane-anesthetized mice and their ability to aid recovery from coma induced by cerebral concussion. [] These compounds also exhibited binding affinity for sigma receptors, with some exhibiting agonist activity. []

Relevance: These compounds share the core 3,4-dihydro-2(1H)-quinolinone structure with 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, differing in the substituents at the 1 and 4 positions. The research on these derivatives provides insights into the structure-activity relationships and potential pharmacological activities of the 3,4-dihydro-2(1H)-quinolinone scaffold. []

1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Hydrochloride (34b) and Mesylate (34c)

Compound Description: These specific compounds within the 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone series showed promising activity. At a dose of 30 mg/kg administered orally, they reduced both sleeping time and coma recovery time in mice. [] Additionally, they displayed inhibitory action on [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to sigma receptors, suggesting sigma receptor agonist properties. [] These compounds also demonstrated antidepressant-like effects in the forced-swimming test in mice, even with a single administration, unlike imipramine, which required repeated administration for similar effects. []

Relevance: These compounds are further examples of the 3,4-dihydro-2(1H)-quinolinone scaffold, sharing the core structure with 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, albeit with different substituents at the 1, 4, and 5 positions. Their significant biological activity, including sigma receptor agonism and antidepressant effects, highlights the potential therapeutic applications of this chemical class. []

Octahydro- and 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-alkyl Derivatives of Imidazo- and Pyrimidino[2,1-f]purines

Compound Description: This series of compounds was synthesized and evaluated for their binding affinity to various serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors. They also underwent testing for their inhibitory activity against phosphodiesterases PDE4B1 and PDE10A. []

Relevance: Although this series does not directly share the 3,4-dihydro-2(1H)-quinolinone core of 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, it highlights the use of similar structural motifs, such as the 3,4-dihydroisoquinoline group, in the development of compounds targeting neurotransmitter receptors and enzymes relevant to CNS function. []

1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

Compound Description: This compound is a nonpeptide antagonist of the vasopressin V1a receptor. [, ] In a study focusing on vasopressin-induced insulin release, OPC-21268 did not significantly affect the insulin release, suggesting that the V1a receptor is not the primary mediator of this effect. []

Relevance: OPC-21268 shares the 3,4-dihydro-2(1H)-quinolinone core structure with 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, differing in the substituent at the 1 position. Its specific activity as a V1a receptor antagonist provides further insight into the pharmacological potential of compounds containing this core structure. [, ]

4-n-Butyl-1-[4-(2-Methylphenyl)-4-oxo-1-butyl] Piperidine Hydrogen Chloride (AC-42)

Compound Description: This compound is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR). [, ] Research suggests it binds allosterically to the receptor when the orthosteric site is occupied by an antagonist like [3H]N-methyl scopolamine. [] AC-42 has shown increased affinity at specific mutant M2 mAChRs, suggesting a distinct binding mode compared to prototypical allosteric modulators. []

Relevance: While AC-42 does not share the 3,4-dihydro-2(1H)-quinolinone core structure of 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, its derivative, 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1), does. [, ] Both AC-42 and 77-LH-28-1 are considered allosteric agonists and their research highlights the potential for targeting allosteric sites on mAChRs, which could have implications for the development of drugs targeting other receptors, including those related to 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone.

1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

Compound Description: This compound, a derivative of AC-42, is a potent and selective allosteric agonist of the M1 mAChR. [, ] Similar to AC-42, it demonstrates increased affinity at specific mutant M2 mAChRs, indicating a different binding mode than conventional allosteric modulators. [] 77-LH-28-1 has been shown to be a more potent M1-selective agonist than AC-42. []

Relevance: This compound directly shares the 3,4-dihydro-2(1H)-quinolinone core structure with 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone. [, ] Its potent activity as an allosteric agonist of the M1 mAChR highlights the pharmacological potential of compounds containing this core structure and provides a direct structural comparison point for understanding the structure-activity relationships of 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone.

3,4-Dihydro-6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran (Ageratochromene)

Compound Description: This compound was used as a starting material in a reaction with aluminum chloride, which yielded an unexpected trimer product. []

Relevance: Ageratochromene, while not a quinolinone, bears structural similarities to 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone. Both compounds possess a dimethoxy-substituted aromatic ring and a saturated six-membered ring fused to this aromatic ring. Although the core structures differ, comparing their chemical reactivity and properties could provide insights into the reactivity of the target compound. []

Properties

Product Name

6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone

IUPAC Name

6,7-dimethyl-4-pyridin-4-yl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c1-10-7-14-13(12-3-5-17-6-4-12)9-16(19)18-15(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,18,19)

InChI Key

WOBJZHUBPAGZCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=NC=C3

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.